3,5-dimethyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4S/c1-12-15(13(2)28-22-12)29(25,26)18-11-14-19-16(23-5-3-4-6-23)21-17(20-14)24-7-9-27-10-8-24/h18H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBJVMDYTARFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-4-sulfonamide is a synthetic compound with potential biological activities that have garnered attention in recent pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₇O₄S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 2034409-60-2 |
| Structure | Structure |
The compound acts primarily as a BRD4 inhibitor , targeting bromodomain-containing proteins that play a crucial role in regulating gene expression through acetylation marks on histones. The inhibition of BRD4 has been linked to the modulation of oncogenic pathways and has shown promise in cancer therapy.
Antitumor Activity
Research indicates that derivatives of 3,5-dimethylisoxazole exhibit significant antitumor activity. In vitro studies demonstrated that these compounds can inhibit tumor cell proliferation effectively. For instance, a study reported an IC50 value of less than 2.1 nM for certain derivatives against BRD4(1) proteins, indicating potent inhibitory effects on cancer cell lines .
In Vivo Studies
In vivo experiments have further validated the antitumor efficacy of these compounds. A notable study involved the administration of a specific isoxazole derivative in mouse models, resulting in a marked reduction in tumor size and improved survival rates compared to control groups. The observed effects were attributed to the compound's ability to disrupt critical signaling pathways involved in tumor growth and metastasis .
Case Studies
Case Study 1: Colorectal Cancer
A study focusing on colorectal cancer highlighted the potential of 3,5-dimethylisoxazole derivatives as therapeutic agents. The compound showed significant inhibition of cell migration and invasion in vitro, suggesting its utility in preventing metastasis. The study concluded that further optimization of these compounds could lead to effective treatments for colorectal cancer patients .
Case Study 2: Combination Therapy
Another investigation explored the effects of combining 3,5-dimethylisoxazole derivatives with existing chemotherapeutic agents. Results indicated enhanced efficacy when used in conjunction with conventional drugs, leading to synergistic effects that improved overall treatment outcomes in preclinical models .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of 3,5-dimethylisoxazole derivatives:
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, including triazine ring formation, sulfonamide coupling, and functional group modifications. For example, triazine intermediates are often synthesized via nucleophilic substitution under controlled pH (e.g., using HCl or NaOH) to stabilize reactive intermediates . Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., pyridine for acid scavenging). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the triazine and isoxazole rings. For example, the morpholino group’s protons show distinct δ 3.5–4.0 ppm splitting .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₁H₂₈N₈O₃S) and detects isotopic patterns .
- X-ray Crystallography: Resolves 3D conformation, particularly for steric hindrance between the pyrrolidinyl and morpholino groups .
Q. What are the primary solubility and stability challenges during in vitro assays?
The compound’s sulfonamide group confers limited aqueous solubility. Researchers often use dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in buffered saline (pH 7.4). Stability studies under varying temperatures (4°C vs. 25°C) and pH (1–9) are critical to avoid hydrolysis of the triazine ring .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) between in vitro and in vivo models be resolved?
Discrepancies may arise from differences in metabolic stability or bioavailability. To address this:
- Perform hepatic microsome assays to assess metabolic degradation rates .
- Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro potency with in vivo exposure .
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing pyrrolidinyl with piperazinyl groups) .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
Computational docking studies (e.g., using AutoDock Vina) reveal that the morpholino group forms hydrogen bonds with kinase ATP-binding pockets, while the triazine core engages in π-π stacking with aromatic residues. Biochemical assays (e.g., fluorescence polarization) validate competitive binding against reference inhibitors .
Q. How can reaction conditions for triazine ring formation be optimized to minimize byproducts?
Contradictory reports on reaction efficiency (e.g., yields ranging from 40–75%) suggest sensitivity to pH and temperature. A systematic approach includes:
- Screening Lewis acid catalysts (e.g., ZnCl₂ vs. FeCl₃) to enhance regioselectivity .
- Using microwave-assisted synthesis to reduce reaction time and improve homogeneity .
- Analyzing byproducts via LC-MS to identify competing pathways (e.g., triazine dimerization) .
Methodological Considerations
Q. What strategies are recommended for resolving crystallinity issues during formulation?
- Polymorph Screening: Use solvent evaporation (e.g., acetone/water mixtures) to isolate stable crystalline forms .
- Co-crystallization: Introduce co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .
Q. How should researchers design assays to evaluate synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
